![molecular formula C19H27N3O3S2 B311425 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide](/img/structure/B311425.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide is a compound that combines the structural features of thiazole and sulfonamide groups. These groups are known for their significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound is of interest in various fields of scientific research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide typically involves the reaction of thiazole derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic applications in the treatment of bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
作用机制
The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide involves its interaction with bacterial cell membranes. The compound can penetrate the cell membrane and disrupt its integrity, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial activity . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
N-(Thiazol-2-yl)benzenesulfonamide: Shares the thiazole and sulfonamide groups but lacks the decanamide moiety.
2,4-Disubstituted thiazoles: These compounds also exhibit significant biological activities but differ in their substitution patterns on the thiazole ring.
Uniqueness: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide is unique due to the presence of the decanamide moiety, which may enhance its lipophilicity and membrane-penetrating ability. This structural feature distinguishes it from other thiazole and sulfonamide derivatives and may contribute to its distinct biological activities .
属性
分子式 |
C19H27N3O3S2 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC 名称 |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide |
InChI |
InChI=1S/C19H27N3O3S2/c1-2-3-4-5-6-7-8-9-18(23)21-16-10-12-17(13-11-16)27(24,25)22-19-20-14-15-26-19/h10-15H,2-9H2,1H3,(H,20,22)(H,21,23) |
InChI 键 |
GTJOFEOXIDDTAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
规范 SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


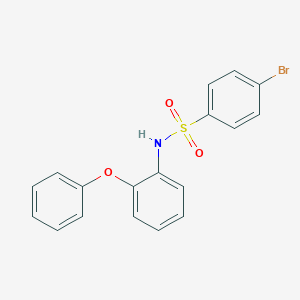
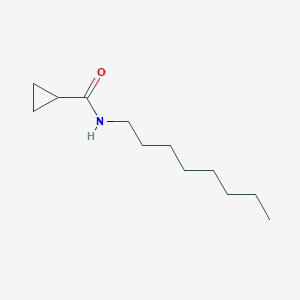

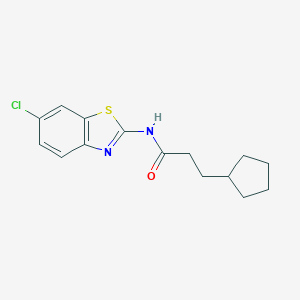
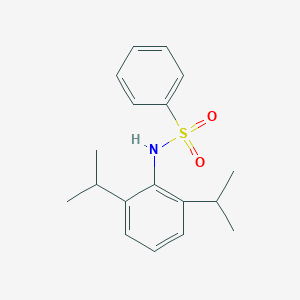


![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]phenyl]benzamide](/img/structure/B311355.png)
![N-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B311356.png)
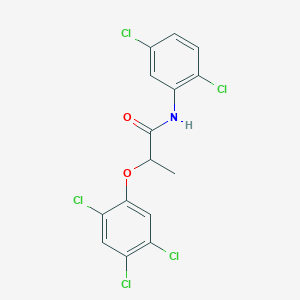

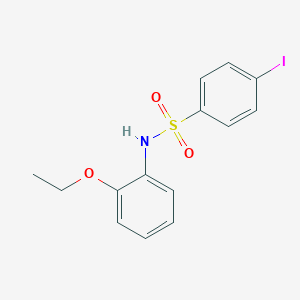

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-10-undecenamide](/img/structure/B311365.png)
